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Compound of Interest

Compound Name: Humantenidine

Cat. No.: B15586364 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the total synthesis of the indole alkaloid Humantenidine (also

known as (-)-14-Hydroxygelsenicine) and its analogs. This application note includes detailed

experimental protocols for key reactions, a summary of quantitative data, and a visual

representation of the synthetic pathway.

Humantenidine is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium

genus. These plants have a history in traditional medicine, and their constituent alkaloids,

including Humantenidine, have attracted significant interest from the scientific community due

to their complex molecular architectures and potential biological activities. The intricate, caged

structure of Humantenidine, featuring an aza-adamantane core, presents a formidable

challenge for synthetic chemists. The development of a concise and stereoselective total

synthesis is crucial for enabling further investigation into its medicinal potential and for the

preparation of analogs to explore structure-activity relationships.

Synthetic Strategy Overview
The first asymmetric total synthesis of (-)-14-Hydroxygelsenicine (Humantenidine) was

achieved by Takayama and coworkers in 2019. Their strategy is centered around the

construction of the key 7-azabicyclo[4.2.1]nonane and oxabicyclo[3.2.2]nonane ring systems.

The synthesis is convergent and relies on several key transformations, including a

stereoselective intramolecular Heck reaction to form the spiro-oxindole core, an intramolecular

aza-Michael addition to construct the bridged nitrogen-containing ring, and a crucial
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intramolecular oxymercuration-hydroxylation to install the C14 hydroxyl group and form the

caged ether structure. The synthesis culminates in the introduction of the C20 ethyl group to

furnish the natural product. Furthermore, the synthetic intermediate, (-)-14-Hydroxygelsenicine,

serves as a versatile precursor for the divergent synthesis of several other biogenetically

related Gelsemium alkaloids.[1][2][3][4][5]

Key Synthetic Pathway
The following diagram illustrates the key steps in the total synthesis of (-)-14-

Hydroxygelsenicine.
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Figure 1. Key transformations in the total synthesis of Humantenidine.

Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (-)-14-

Hydroxygelsenicine and its analogs as reported by Takayama et al.
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Step
Starting
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Conditions

Yield (%)
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Experimental Protocols
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Detailed experimental protocols for the key transformations are provided below. These are

based on the procedures reported by Takayama and coworkers.

Synthesis of Alcohol 8 (via Carbonylative Cross-
Coupling and Intramolecular Heck Reaction)
To a solution of aniline derivative 9 and enol triflate 10 in a suitable solvent is added a

palladium catalyst such as palladium(II) acetate, and a phosphine ligand like 1,1'-

bis(diphenylphosphino)ferrocene. The reaction mixture is stirred under a carbon monoxide

atmosphere at a specified temperature and pressure until the reaction is complete. The

resulting intermediate is then subjected to an intramolecular Heck reaction. A palladium

catalyst, for example, tris(dibenzylideneacetone)dipalladium(0), a chiral phosphine ligand such

as (S)-DTBM-SEGPHOS, and a base like 1,2,2,6,6-pentamethylpiperidine are added to the

solution of the intermediate. The mixture is heated until the cyclization is complete. The

product, alcohol 8, is then purified by column chromatography.

Intramolecular aza-Michael Addition
To a solution of alcohol 8 in an appropriate solvent like tetrahydrofuran, a non-nucleophilic base

such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added at room temperature. The reaction

is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched

with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The resulting crude product is purified by silica gel

column chromatography to afford the 7-azabicyclo[4.2.1]nonane intermediate.

Intramolecular Oxymercuration-Hydroxylation
A solution of the 7-azabicyclo[4.2.1]nonane intermediate in a mixture of tetrahydrofuran and

water is treated with mercury(II) trifluoromethanesulfonate at room temperature. After stirring

for a specified time, an aqueous solution of sodium borohydride is added, and the reaction

mixture is stirred until the demercuration is complete. The mixture is then filtered through a pad

of Celite, and the filtrate is extracted with an organic solvent. The combined organic extracts

are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

The residue is purified by flash column chromatography on silica gel to give (-)-14-

Hydroxygelsedilam (2).
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Synthesis of (-)-14-Hydroxygelsenicine (Humantenidine)
(7)
(-)-14-Acetoxygelsedilam (3), obtained from the acetylation of 2, is first protected with a tert-

butyloxycarbonyl (Boc) group. To a solution of 3 in dichloromethane, di-tert-butyl dicarbonate

and a catalytic amount of 4-(dimethylamino)pyridine are added, and the mixture is stirred at

room temperature. After completion, the solvent is removed under reduced pressure. The

resulting N-Boc derivative is dissolved in anhydrous tetrahydrofuran and cooled to a low

temperature (e.g., -78 °C). An excess of ethylmagnesium bromide is then added dropwise, and

the reaction mixture is stirred at that temperature. The reaction is quenched with saturated

aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers

are dried and concentrated. The crude product is then treated with trifluoroacetic acid in

dichloromethane to remove the Boc protecting group. After neutralization and workup, the final

product, (-)-14-Hydroxygelsenicine (7), is purified by column chromatography.

Synthesis of Analogs
The synthetic route to Humantenidine also provides access to several of its analogs,

demonstrating the utility of this strategy for generating a library of related compounds for

biological evaluation.
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Figure 2. Divergent synthesis of Humantenidine analogs.

The synthesis of these analogs typically involves the condensation of the amino group of

Humantenidine with various aldehydes. For example, the reaction of Humantenidine with 2-

furaldehyde in the presence of an acid catalyst like trifluoroacetic acid yields (-)-

gelsefuranidine.[2][3][4] Similarly, condensation with other aldehydes can provide a range of C-

19 substituted analogs.

Conclusion
The total synthesis of Humantenidine and its analogs, as pioneered by Takayama and his

team, provides a robust platform for accessing these complex natural products. The detailed

protocols and synthetic strategies outlined in this application note are intended to serve as a

valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug

discovery. The ability to synthesize these molecules and their derivatives opens up new

avenues for investigating their biological properties and for the development of novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15586364#total-synthesis-of-humantenidine-and-its-
analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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